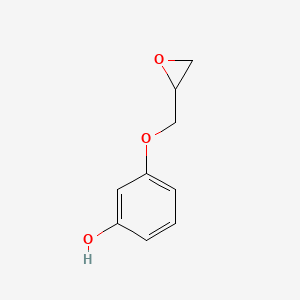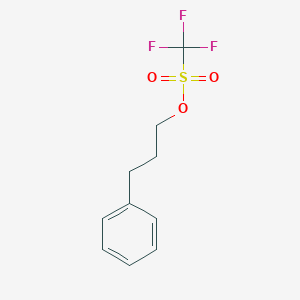![molecular formula C15H14N2O2S B8473090 4-amino-3-(3-methoxyphenyl)-2-methyl-7H-thieno[2,3-b]pyridin-6-one](/img/structure/B8473090.png)
4-amino-3-(3-methoxyphenyl)-2-methyl-7H-thieno[2,3-b]pyridin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-amino-3-(3-methoxyphenyl)-2-methyl-7H-thieno[2,3-b]pyridin-6-one is a heterocyclic compound that belongs to the class of thienopyridines. Thienopyridines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a thieno[2,3-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms, making it an interesting subject for chemical and pharmacological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(3-methoxyphenyl)-2-methyl-7H-thieno[2,3-b]pyridin-6-one typically involves the construction of the thieno[2,3-b]pyridine core followed by functionalization at specific positions. One common method involves the condensation of a suitable thiophene derivative with a pyridine precursor under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or transition metal complexes to facilitate the formation of the fused ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the progress of the reaction and to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
4-amino-3-(3-methoxyphenyl)-2-methyl-7H-thieno[2,3-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and organometallic compounds (Grignard reagents) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.
科学的研究の応用
4-amino-3-(3-methoxyphenyl)-2-methyl-7H-thieno[2,3-b]pyridin-6-one has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable model for understanding heterocyclic chemistry.
Biology: Researchers investigate its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound is explored for its therapeutic potential, particularly in the treatment of diseases such as cancer, inflammation, and microbial infections.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 4-amino-3-(3-methoxyphenyl)-2-methyl-7H-thieno[2,3-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which contain thiophene rings, exhibit similar pharmacological properties.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine share structural similarities and are studied for their biological activities.
Uniqueness
4-amino-3-(3-methoxyphenyl)-2-methyl-7H-thieno[2,3-b]pyridin-6-one is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the fused ring system. This structural uniqueness contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
特性
分子式 |
C15H14N2O2S |
|---|---|
分子量 |
286.4 g/mol |
IUPAC名 |
4-amino-3-(3-methoxyphenyl)-2-methyl-7H-thieno[2,3-b]pyridin-6-one |
InChI |
InChI=1S/C15H14N2O2S/c1-8-13(9-4-3-5-10(6-9)19-2)14-11(16)7-12(18)17-15(14)20-8/h3-7H,1-2H3,(H3,16,17,18) |
InChIキー |
OUKUBBYQLAWQQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(S1)NC(=O)C=C2N)C3=CC(=CC=C3)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 3-[(aminooxy)methyl]piperidine-1-carboxylate](/img/structure/B8473025.png)

![(2-Benzo[b]thiophen-2-yl-ethyl)-dimethylamine](/img/structure/B8473028.png)






![4-[(4-Fluorophenyl)sulfonyl]benzaldehyde](/img/structure/B8473074.png)


